molecular formula C14H22N2O B2601820 N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2197901-93-0

N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine

Cat. No. B2601820
CAS RN: 2197901-93-0
M. Wt: 234.343
InChI Key: LVFOLBBXGHGLGI-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine” is a chemical compound. It has been used in the synthesis of mononuclear ruthenium nitrosyl complexes with a nitrogen-rich ligand coordinated molecular framework .

Scientific Research Applications

Catalytic Activities and Metal Complexes Formation

N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine, due to its complex structure, finds application in the synthesis of various metal complexes, demonstrating significant catalytic activities. For instance, research conducted by Deeken et al. (2006) highlights the synthesis of group 10 amido compounds through stoichiometric-deficient lithiation of related aminopyridines and subsequent reaction with palladium chloride complexes. These complexes were shown to be effective as Suzuki cross-coupling catalysts, activating aryl chlorides in a "phosphine-free" catalyst system, pointing towards the efficiency of such compounds in catalyzing polymerization processes (Deeken et al., 2006).

Biomass-based Alcohol Amination

The amination of biomass-based alcohols into amines, which are key intermediates in the chemical industry, is another significant application. The work by Pera‐Titus and Shi (2014) explores direct alcohol amination, highlighting the potential of such compounds in sustainable chemistry. This process, yielding water as the main byproduct, indicates the compound's role in the environmentally friendly synthesis of organic amines, which are crucial in various industrial applications (Pera‐Titus & Shi, 2014).

Fluorescence Enhancement in Chemical Probes

The modification of aminostilbenes with N-phenyl substitutions, as studied by Yang et al. (2002), shows that the introduction of N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine like structures leads to fluorescence enhancement. This "amino conjugation effect" results in more planar ground-state geometry, higher fluorescence quantum yields, and reduced photoisomerization. Such properties are highly desirable in the development of fluorescent chemical probes for biological and material sciences (Yang et al., 2002).

Synthesis of Heterocyclic Compounds

In the realm of organic synthesis, N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine and its derivatives play a crucial role in the synthesis of heterocyclic compounds. The research conducted by Majumdar and Samanta (2001) exemplifies the synthesis of unusual heterocycles through aza-Claisen rearrangement, demonstrating the compound's utility in generating structurally diverse and biologically significant molecules (Majumdar & Samanta, 2001).

properties

IUPAC Name

N,N-dimethyl-4-(6-methylpyridin-2-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11-5-4-6-14(15-11)17-13-9-7-12(8-10-13)16(2)3/h4-6,12-13H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFOLBBXGHGLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCC(CC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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